molecular formula C16H19FN4O B2417911 5-Fluoro-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2198821-11-1

5-Fluoro-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Cat. No.: B2417911
CAS No.: 2198821-11-1
M. Wt: 302.353
InChI Key: WOKPHMBJHPRNET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C16H19FN4O and its molecular weight is 302.353. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical and Molecular Dynamic Studies

  • The compound has been studied for its adsorption and corrosion inhibition properties on iron, with investigations into quantum chemical calculations and molecular dynamics simulations. This research is pivotal in materials science and corrosion prevention technologies (Kaya et al., 2016).

Synthesis and Key Intermediate in Drug Preparation

  • It serves as a key intermediate in the synthesis of potent deoxycytidine kinase (dCK) inhibitors. Its synthesis process, involving commercially available components, provides economical alternatives for producing medically significant compounds (Zhang et al., 2009).

Development of Antitumor Agents

  • This compound is part of the development of new 5-fluorouracil derivatives aimed at reducing side effects and increasing safety margins in antitumor treatments. The compound's synthesis and its derivatives show promise in cancer therapy research (Rosowsky et al., 1981).

Crystallographic Investigations

  • Studies have been conducted on the crystal structures of related compounds, which are crucial for understanding the molecular and electronic structures of potential pharmaceuticals (Wang et al., 2006a), (Wang et al., 2006b).

Process Development in Antifungal Agent Synthesis

  • The compound has been involved in the synthesis of voriconazole, a broad-spectrum antifungal agent. The research focuses on its synthesis and process optimization, highlighting its role in developing new pharmacological agents (Butters et al., 2001).

Properties

IUPAC Name

5-fluoro-4-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c1-12-3-2-6-19-16(12)22-10-13-4-7-21(8-5-13)15-14(17)9-18-11-20-15/h2-3,6,9,11,13H,4-5,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKPHMBJHPRNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=NC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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